3-Bromobenzo[d]isoxazole
Overview
Description
3-Bromobenzo[d]isoxazole is a heterocyclic compound that features a bromine atom attached to a benzene ring fused with an isoxazole ring Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Mechanism of Action
Target of Action
These drugs bind to various biological targets based on their chemical diversity . Therefore, it’s plausible that 3-Bromobenzo[d]isoxazole could interact with a range of biological targets, depending on its specific chemical structure and properties.
Mode of Action
Isoxazole derivatives are known to interact with their targets in various ways, often leading to significant changes in the target’s function . The specific interactions and resulting changes would depend on the exact nature of the this compound molecule and its target.
Biochemical Pathways
Isoxazole derivatives are known to affect various biochemical pathways . The specific pathways and downstream effects influenced by this compound would depend on its specific targets and mode of action.
Result of Action
Given the diverse range of effects observed for other isoxazole derivatives , it’s plausible that this compound could have a variety of molecular and cellular effects, depending on its specific targets and mode of action.
Biochemical Analysis
Biochemical Properties
3-Bromobenzo[d]isoxazole plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme gamma-aminobutyric acid (GABA) receptor, where this compound acts as an inhibitor . This interaction is significant as it can modulate neurotransmission and has potential therapeutic applications in neurological disorders. Additionally, this compound has been shown to interact with various kinases, influencing cell signaling pathways and potentially affecting cellular proliferation and apoptosis .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has demonstrated cytotoxic effects, leading to cell death through apoptosis . It influences cell function by modulating key cell signaling pathways, including the MAPK/ERK pathway, which is crucial for cell growth and differentiation . Furthermore, this compound has been observed to alter gene expression, particularly genes involved in cell cycle regulation and apoptosis . Its impact on cellular metabolism includes the inhibition of glycolytic enzymes, thereby reducing the energy supply to rapidly proliferating cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and receptors, leading to inhibition or activation of their functions . For instance, its binding to the GABA receptor inhibits the receptor’s activity, resulting in altered neurotransmission . Additionally, this compound can inhibit kinase activity by binding to the ATP-binding site, preventing phosphorylation events that are critical for cell signaling . This compound also affects gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound in in vitro studies has revealed sustained cytotoxic effects on cancer cells, indicating its potential for prolonged therapeutic applications . In vivo studies are necessary to fully understand its long-term effects and potential toxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has shown therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal therapeutic dose to maximize efficacy while minimizing toxicity. Threshold effects have also been noted, where a certain concentration of this compound is required to achieve significant biological activity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes involved in drug metabolism. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can have different biological activities and contribute to the overall pharmacological profile of the compound. Additionally, this compound can affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, thereby altering cellular energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound is known to interact with organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These interactions are crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound has been found to localize in the cytoplasm and nucleus of cells . In the cytoplasm, it interacts with various enzymes and signaling proteins, modulating their activity . In the nucleus, this compound can influence gene expression by interacting with transcription factors and chromatin-modifying enzymes . These interactions are essential for its role in regulating cellular processes and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromobenzo[d]isoxazole can be synthesized through various methods. One common approach involves the cyclization of ortho-bromoaryl nitrile oxides with alkynes. This reaction typically requires a catalyst such as copper(I) or ruthenium(II) and proceeds via a (3+2) cycloaddition mechanism .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of metal-free catalysts is also explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Bromobenzo[d]isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The isoxazole ring can undergo oxidation or reduction under specific conditions.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride and potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoxazoles, while cycloaddition reactions can produce fused heterocyclic compounds .
Scientific Research Applications
3-Bromobenzo[d]isoxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: The compound is explored for its potential use in organic electronics and as a precursor for advanced materials.
Biological Studies: Researchers use it to study enzyme inhibition and receptor binding due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
3-Chlorobenzo[d]isoxazole: Similar structure but with a chlorine atom instead of bromine.
3-Fluorobenzo[d]isoxazole: Contains a fluorine atom in place of bromine.
3-Iodobenzo[d]isoxazole: Features an iodine atom instead of bromine.
Uniqueness
3-Bromobenzo[d]isoxazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom’s size and electronegativity can affect the compound’s interactions with biological targets and its overall stability .
Properties
IUPAC Name |
3-bromo-1,2-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-7-5-3-1-2-4-6(5)10-9-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIYIIPYKCJIPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80740093 | |
Record name | 3-Bromo-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80740093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263178-34-2 | |
Record name | 3-Bromo-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80740093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-1,2-benzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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